4-Methyl-5-phenylthiophene-2-carbonyl chloride
Overview
Description
4-Methyl-5-phenylthiophene-2-carbonyl chloride is a chemical compound used in proteomics research . It has a molecular formula of C12H9ClOS and a molecular weight of 236.72 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) attached to a carbonyl chloride group and a phenyl group . The exact spatial arrangement of these groups would depend on the specific conditions and reactions the molecule undergoes.Scientific Research Applications
1. Synthesis and Reactions
4-Methyl-5-phenylthiophene-2-carbonyl chloride is involved in various synthesis processes. For instance, it can be used in the preparation of derivatives that have potential biological activity, as evidenced by the work of Beaton et al. (1976) who studied derivatives from 3-phenylthiophen and its 2-methyl derivative, focusing on electrophilic substitution and the formation of substituted methylamines, ethylamines, and acetic acids (Beaton, Chapman, Clarke, & Willis, 1976).
2. Photochromic and Fluorescence Properties
The compound also finds applications in photochemistry. Taguchi et al. (2011) synthesized compounds related to this compound and studied their photochromic and fluorescence properties, highlighting their potential in photochemical applications (Taguchi, Nakagawa, Nakashima, & Kawai, 2011).
3. Photoreactions in Organic Chemistry
Additionally, the compound is utilized in various photoreactions in organic chemistry. For example, Schmid et al. (1974) explored the photochemical cycloadditions of 3-Phenyl-2H-azirinen, highlighting complex reactions and product formations (Schmid, Gilgen, Heimgartner, Hansen, & Schmid, 1974).
4. Organometallic Chemistry
In the realm of organometallic chemistry, the compound plays a role in various reactions. For instance, the study by Stille and Cowell (1977) on the oxidative addition of benzyl halides to nickel complexes and subsequent carbonylation processes provides insights into its application in complex chemical reactions (Stille & Cowell, 1977).
5. Liquid Crystals and Mesomorphic Studies
Furthermore, this compound derivatives have been used in the synthesis of liquid crystalline compounds. Ahmed and Aboelnaga (2021) synthesized a series of phenylthiophene-based liquid crystals, providing insights into their thermal and mesomorphic behaviors (Ahmed & Aboelnaga, 2021).
Properties
IUPAC Name |
4-methyl-5-phenylthiophene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClOS/c1-8-7-10(12(13)14)15-11(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCPDTXWCIENCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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